![molecular formula C9H11N3O2S B1474903 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1696064-52-4](/img/structure/B1474903.png)
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, also known as Betanin, is a natural pigment extracted from beetroot. It has a molecular formula of C9H11N3O2S and a molecular weight of 225.27 g/mol. This compound has been studied for its potential in the treatment or prevention of type 1 and type 2 diabetes .
Synthesis Analysis
The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which includes this compound, involves a reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .Scientific Research Applications
Synthesis Techniques and Catalytic Applications
- Innovative synthesis methods for 4H-benzo[b][1,4]thiazine 1,1-dioxides have been developed through ring contraction processes, utilizing carbon-sulfur bond formation. These compounds, including derivatives of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, are accessible from commercially available components and have broad applications in pharmacology, medicine, and industry (Fülöpová et al., 2015).
- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as an efficient catalyst for synthesizing various heterocyclic compounds in water, showcasing its role in promoting green chemistry (Khazaei et al., 2015).
Anticancer Potential
- Certain benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine dioxides have been synthesized and tested for anticancer activities against a range of cancer cell lines, demonstrating moderate to good inhibitory activity. The structure of this compound plays a crucial role in the activity of these derivatives (Kamal et al., 2011).
Channel Activation and Pharmacological Evaluations
- Investigations into 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives and their effects on ATP sensitive potassium channels provide insights into the structural-activity relationships within this compound class. Such studies are foundational for developing potential therapeutics targeting specific cellular mechanisms (Schou et al., 2005).
Crystallographic Insights
- X-ray crystallographic analysis of benzothiadiazine derivatives, including structures closely related to this compound, reveals detailed insights into their molecular configurations, informing both synthetic strategies and potential applications in material science and molecular engineering (Bombieri et al., 1990).
Biological and Antibacterial Activities
- Novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized and evaluated for their antibacterial and antioxidant properties, demonstrating the broad scope of biological activities exhibited by compounds within this chemical family (Zia-ur-Rehman et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels and AMPA receptors . These targets play a crucial role in regulating cardiovascular functions and neuronal signaling, respectively .
Mode of Action
This compound interacts with its targets by acting as a channel opener for ATP-sensitive potassium channels . This action results in the inhibition of insulin release . Additionally, it modulates AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Its interaction with ATP-sensitive potassium channels influences the insulin signaling pathway, leading to the inhibition of insulin release . Its modulation of AMPA receptors impacts the glutamatergic signaling pathway, which plays a key role in synaptic plasticity, a cellular mechanism for learning and memory .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of insulin release and modulation of neuronal signaling . These effects can lead to potential therapeutic applications in the treatment of conditions such as diabetes and neurological disorders .
properties
IUPAC Name |
2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-5-6-12-7-11-15(13,14)9-4-2-1-3-8(9)12/h1-4,7H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBNNRDIJIFTJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=NS2(=O)=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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